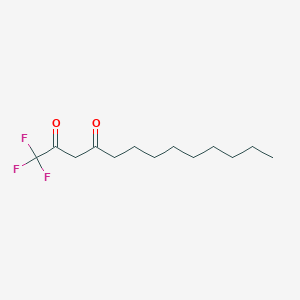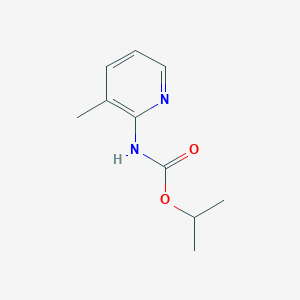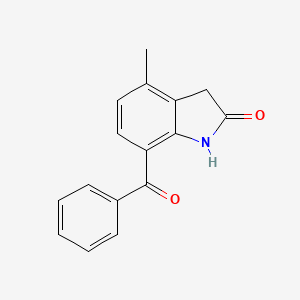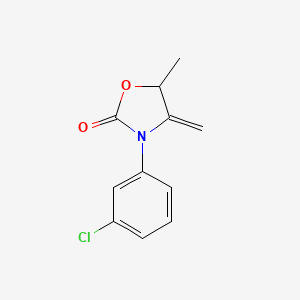
3-(3-Chlorophenyl)-5-methyl-4-methylidene-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Chlorophenyl)-5-methyl-4-methylidene-1,3-oxazolidin-2-one is a synthetic organic compound belonging to the oxazolidinone class This compound is characterized by its unique structure, which includes a chlorophenyl group, a methyl group, and a methylidene group attached to an oxazolidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-5-methyl-4-methylidene-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-chlorobenzaldehyde with methylamine to form an intermediate Schiff base, which is then cyclized with ethyl chloroformate to yield the desired oxazolidinone compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient production.
化学反応の分析
Types of Reactions
3-(3-Chlorophenyl)-5-methyl-4-methylidene-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while substitution reactions can produce a variety of substituted oxazolidinones.
科学的研究の応用
3-(3-Chlorophenyl)-5-methyl-4-methylidene-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
類似化合物との比較
Similar Compounds
3-Chloromethcathinone: A synthetic cathinone with similar structural features but different pharmacological properties.
4-Methyl-3-chlorophenyl-2-oxazolidinone: Another oxazolidinone derivative with distinct chemical and biological characteristics.
Uniqueness
3-(3-Chlorophenyl)-5-methyl-4-methylidene-1,3-oxazolidin-2-one is unique due to its specific combination of functional groups and its potential applications in various fields. Its structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
特性
| 93398-02-8 | |
分子式 |
C11H10ClNO2 |
分子量 |
223.65 g/mol |
IUPAC名 |
3-(3-chlorophenyl)-5-methyl-4-methylidene-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H10ClNO2/c1-7-8(2)15-11(14)13(7)10-5-3-4-9(12)6-10/h3-6,8H,1H2,2H3 |
InChIキー |
CPXIIIDCVDMEBS-UHFFFAOYSA-N |
正規SMILES |
CC1C(=C)N(C(=O)O1)C2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




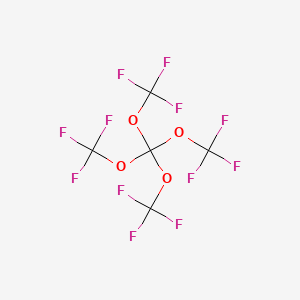



![{2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolan-4-YL}methanol](/img/structure/B14351819.png)
stannane](/img/structure/B14351820.png)
